Lambrolizumab

PD-1 binding affinity molecular pharmacology checkpoint inhibitor differentiation

Pembrolizumab (also known as lambrolizumab, marketed as Keytruda) is a humanized IgG4 kappa monoclonal antibody targeting the programmed death 1 (PD-1) receptor. It functions as an immune checkpoint inhibitor, blocking the interaction between PD-1 and its ligands PD-L1 and PD-L2, thereby releasing T-cell mediated antitumor immune responses.

Molecular Formula C85H170N4OS
Molecular Weight 1296.4 g/mol
Cat. No. B13387342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLambrolizumab
Molecular FormulaC85H170N4OS
Molecular Weight1296.4 g/mol
Structural Identifiers
SMILESCC.CCCCCCCCCCCCC(C)CN(CCCCC=C)CC(CCCCCCCCCCCC)O.CCCCCC=CC=CCCCCCC(C)CN(CCCS)CC(C)CCCCCCC=CC=CCCCC.CCCCN1CCN(CC1)CCC
InChIInChI=1S/C37H69NS.C35H71NO.C11H24N2.C2H6/c1-5-7-9-11-13-15-17-19-21-23-25-27-30-36(3)34-38(32-29-33-39)35-37(4)31-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5-8-11-14-16-18-20-22-24-26-29-34(4)32-36(31-28-13-10-7-3)33-35(37)30-27-25-23-21-19-17-15-12-9-6-2;1-3-5-7-13-10-8-12(6-4-2)9-11-13;1-2/h11,13-18,20,36-37,39H,5-10,12,19,21-35H2,1-4H3;7,34-35,37H,3,5-6,8-33H2,1-2,4H3;3-11H2,1-2H3;1-2H3
InChIKeyAMOIBCKFWIUEKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pembrolizumab (Lambrolizumab) PD-1 Inhibitor: Mechanism, Class, and Core Characteristics for Scientific Procurement


Pembrolizumab (also known as lambrolizumab, marketed as Keytruda) is a humanized IgG4 kappa monoclonal antibody targeting the programmed death 1 (PD-1) receptor [1]. It functions as an immune checkpoint inhibitor, blocking the interaction between PD-1 and its ligands PD-L1 and PD-L2, thereby releasing T-cell mediated antitumor immune responses [1]. Pembrolizumab is approved across numerous cancer indications including melanoma, non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), classical Hodgkin lymphoma, and microsatellite instability-high (MSI-H) or mismatch repair deficient (dMMR) solid tumors [2]. Unlike other anti-PD-1 agents, pembrolizumab exhibits a unique molecular interaction profile with PD-1 characterized by distinct binding epitopes and structural features that differentiate it from nivolumab and other class members [3].

Why Pembrolizumab Cannot Be Simply Substituted with Nivolumab or Other PD-1 Inhibitors in Research and Clinical Procurement


Despite targeting the same PD-1 receptor, pembrolizumab is not interchangeable with nivolumab or other anti-PD-1 agents due to fundamental differences in molecular pharmacology, binding kinetics, and epitope recognition that translate into divergent clinical outcomes across specific cancer types [1]. Pembrolizumab binds PD-1 with approximately 90-fold higher affinity than nivolumab (Kd 29 pM vs 2.6 nM) and engages a distinct epitope that more closely mimics the natural PD-L1 binding mode, resulting in differential structural features including a larger total binding surface area and distinct bond types that may rationalize its unique clinical behavior [2]. Importantly, in relapsed/refractory primary CNS lymphoma, pembrolizumab has demonstrated objective responses and durable remissions exceeding 8 years, whereas nivolumab in the CheckMate 647 trial produced no responses among PCNSL patients, underscoring that these antibodies are not functionally equivalent despite sharing the same nominal target [3]. This molecular and clinical divergence mandates product-specific procurement decisions rather than class-based substitution, particularly in research settings requiring precise mechanistic interrogation or in clinical supply chains where therapeutic equivalence cannot be assumed.

Pembrolizumab Quantitative Differentiation Evidence: Comparative Data Versus Key Comparators for Scientific Selection


Pembrolizumab Demonstrates ~90-Fold Higher PD-1 Binding Affinity Than Nivolumab, Correlating with Distinct Molecular Interaction Profile

Pembrolizumab exhibits substantially higher binding affinity for recombinant human PD-1 compared to nivolumab, with a dissociation constant (Kd) of 29 pM versus 2.6 nM for nivolumab, representing an approximately 90-fold difference in affinity [1]. This quantitative difference is accompanied by distinct structural features in the pembrolizumab-PD-1 complex, including a greater number and type of molecular bonds and a larger total binding surface area compared to nivolumab [2]. Computational alanine scanning studies further reveal that pembrolizumab binds PD-1 in a manner that more closely mimics the natural PD-L1 binding mode, whereas nivolumab engages PD-1 through a different interaction pattern [2]. These molecular differences have been proposed to rationalize the differential clinical behavior observed between these agents [2].

PD-1 binding affinity molecular pharmacology checkpoint inhibitor differentiation antibody engineering

Pembrolizumab Achieves 34.0% 10-Year Overall Survival Rate in Advanced Melanoma Versus 23.6% with Ipilimumab in Phase III KEYNOTE-006 Trial

In the phase III KEYNOTE-006 trial (NCT01866319) with 10-year follow-up data, pembrolizumab demonstrated a 10-year overall survival (OS) rate of 34.0% compared to 23.6% for ipilimumab, a CTLA-4 inhibitor and prior standard of care in advanced melanoma [1]. Median OS was more than doubled with pembrolizumab at 32.7 months versus 15.9 months for ipilimumab, with a hazard ratio (HR) of 0.71 (95% CI, 0.60-0.85), representing a 29% reduction in the risk of death [1][2]. Median modified progression-free survival (PFS) was also significantly prolonged at 9.4 months versus 3.8 months (HR, 0.64; 95% CI, 0.54-0.75) [2]. Among patients who completed ≥94 weeks of pembrolizumab treatment, the 8-year OS rate from week 94 was 80.8%, indicating exceptional durability of response in those deriving initial benefit [1].

advanced melanoma long-term survival immunotherapy KEYNOTE-006

Pembrolizumab Doubles 5-Year Overall Survival Rate to 31.9% Versus 16.3% with Chemotherapy in PD-L1 TPS ≥50% Metastatic NSCLC (KEYNOTE-024)

In the phase III KEYNOTE-024 trial (NCT02142738) evaluating first-line therapy for metastatic NSCLC with PD-L1 tumor proportion score (TPS) ≥50% and no EGFR or ALK alterations, pembrolizumab achieved a 5-year OS rate of 31.9% compared to 16.3% for platinum-based chemotherapy [1]. Median OS was 26.3 months (95% CI, 18.3-40.4) for pembrolizumab versus 13.4 months (95% CI, 9.4-18.3) for chemotherapy, with an HR of 0.62 (95% CI, 0.48-0.81) despite a 66% effective crossover rate from chemotherapy to subsequent anti-PD-1/PD-L1 therapy [1]. Among the 39 patients who completed the full 35 cycles (approximately 2 years) of pembrolizumab, 82.1% remained alive at the 5-year data cutoff [1]. Additionally, pembrolizumab demonstrated superior safety with lower rates of any-grade treatment-related adverse events (73% vs 90%) and grade 3-5 adverse events (27% vs 53%) compared to chemotherapy [2].

non-small cell lung cancer PD-L1 high expression first-line immunotherapy KEYNOTE-024

Pembrolizumab-Based Therapy Achieves 5-Year OS Rates of 14.4%-16.0% Versus 5.2%-6.5% with Cetuximab-Chemotherapy in Recurrent/Metastatic HNSCC (KEYNOTE-048)

In the phase III KEYNOTE-048 trial with 5-year follow-up, pembrolizumab monotherapy achieved a 5-year OS rate of 14.4% in the total population versus 6.5% for cetuximab plus platinum-5FU chemotherapy (EXTREME regimen) [1]. Pembrolizumab plus chemotherapy achieved a 5-year OS rate of 16.0% versus 5.2% for EXTREME [1]. In the PD-L1 combined positive score (CPS) ≥20 population, pembrolizumab monotherapy demonstrated an HR of 0.61 (95% CI, 0.46-0.81) for OS; in the CPS ≥1 population, HR was 0.74 (95% CI, 0.61-0.89) [2]. Pembrolizumab-chemotherapy demonstrated HRs of 0.62 (95% CI, 0.46-0.84) in CPS ≥20, 0.64 (95% CI, 0.53-0.78) in CPS ≥1, and 0.71 (95% CI, 0.59-0.85) in the total population [2].

head and neck squamous cell carcinoma PD-L1 CPS first-line immunotherapy KEYNOTE-048

Pembrolizumab Demonstrates Objective Responses and Durable Remissions in Relapsed/Refractory Primary CNS Lymphoma, Whereas Nivolumab Produces No Responses in CheckMate 647

In a focused review comparing pembrolizumab and nivolumab in relapsed/refractory primary CNS lymphoma (PCNSL), pembrolizumab demonstrated objective response rates (ORR) of 26-50% across multiple studies, including durable remissions exceeding 8 years in some patients [1]. Specifically, Graber et al. reported a 50% ORR in a small series, the Acsé phase II trial showed a 26% ORR with stable disease in others, and Ambady et al. found that 3 of 5 patients achieved complete response with pembrolizumab plus rituximab [1]. Notably, one patient refractory to multiple chemotherapies and transplant remained in remission for >8 years from pembrolizumab initiation and >6 years since the last dose on no other therapy [1]. In stark contrast, the CheckMate 647 trial evaluating nivolumab in recurrent PCNSL reported zero responses among PCNSL patients [1]. Preclinical work suggests pembrolizumab may bind PD-1 more effectively and activate T-cells more strongly, which could help explain this differential efficacy [1].

primary CNS lymphoma PD-1 inhibitor differentiation relapsed/refractory comparative efficacy

Pembrolizumab U.S. Patent Exclusivity Expires in 2028 with Multiple Biosimilar Development Programs Active, Creating Strategic Procurement Considerations

Pembrolizumab's core U.S. patents are scheduled to expire in 2028, with European supplementary protection certificates extending coverage until 2030-2031 [1][2]. Multiple biosimilar development programs are actively advancing, with regulatory submissions to the FDA anticipated as early as 2026 or 2027, potentially positioning biosimilars for market entry upon loss of exclusivity in 2028 [2]. Key developers include Dr. Reddy's and Alvotech in partnership, Samsung Bioepis (Phase III), and Formycon with Zydus for the U.S. and Canadian markets [1][3]. Pembrolizumab generated global revenues of approximately USD 29.5 billion in 2024, representing the largest revenue biologic worldwide, and its approaching patent cliff is expected to create substantial pricing disruption and competitive dynamics in the immuno-oncology landscape [1][4].

patent expiry biosimilar development procurement strategy supply chain

Optimal Research and Industrial Application Scenarios for Pembrolizumab Based on Quantitative Differentiation Evidence


Advanced Melanoma Preclinical and Translational Research Requiring a Long-Term Survival Benchmark Comparator

For investigators conducting preclinical studies in syngeneic melanoma models or translational research evaluating novel immunotherapeutic combinations, pembrolizumab serves as the evidence-based reference agent with 10-year survival data (34.0% OS vs 23.6% for ipilimumab) from the phase III KEYNOTE-006 trial [1]. The demonstrated 29% reduction in risk of death (HR 0.71) and doubling of median OS (32.7 vs 15.9 months) provide quantifiable benchmarks for comparative efficacy assessment. This scenario is particularly relevant for studies aiming to establish non-inferiority or superiority of novel agents against the current standard of care, as pembrolizumab's long-term durability data enable robust statistical power calculations and endpoint definitions [1].

PD-L1 High (TPS ≥50%) NSCLC First-Line Immunotherapy Research and Biomarker Validation Studies

In NSCLC research focusing on PD-L1-high populations (TPS ≥50%), pembrolizumab is the essential procurement choice based on the KEYNOTE-024 5-year survival advantage (31.9% vs 16.3% with chemotherapy) [2]. This scenario applies to studies evaluating novel PD-1/PD-L1 combinations, biomarker-driven patient selection strategies, or mechanisms of primary and acquired resistance. The 66% crossover-adjusted survival benefit (HR 0.62) and the 82.1% survival rate among patients completing 2 years of therapy provide critical reference data for trial design, sample size estimation, and interpretation of long-term outcomes in this biomarker-defined population [2].

Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC) Research Requiring PD-L1 CPS-Stratified Comparator Data

For HNSCC research programs, pembrolizumab-based therapy is the evidence-backed comparator across PD-L1 CPS strata (CPS ≥20, CPS ≥1, and total population) based on KEYNOTE-048 5-year follow-up data [3]. The 5-year OS rates of 14.4-16.0% for pembrolizumab-containing regimens versus 5.2-6.5% for cetuximab-chemotherapy provide clear differentiation for procurement decisions. This scenario is particularly valuable for studies investigating novel immunotherapy combinations, predictive biomarker refinement, or patient selection optimization in HNSCC, where pembrolizumab's established survival benefit across PD-L1 expression levels supports its use as the reference standard [3].

Primary CNS Lymphoma Research Requiring a PD-1 Inhibitor with Documented Intracranial Activity

In PCNSL research applications, pembrolizumab is the only PD-1 inhibitor with documented objective responses and durable remissions in this challenging disease setting, whereas nivolumab demonstrated no responses in the CheckMate 647 trial [4]. This differential activity makes pembrolizumab the essential procurement choice for studies investigating PD-1 blockade in CNS malignancies, evaluating mechanisms of blood-brain barrier penetration and immune activation, or developing combination strategies for PCNSL. The reported ORR of 26-50% and durability exceeding 8 years in some patients provide critical reference benchmarks for experimental design and interpretation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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